molecular formula C6H5BF2O3 B12510475 (2,4-Difluoro-3-hydroxyphenyl)boronic acid

(2,4-Difluoro-3-hydroxyphenyl)boronic acid

Cat. No.: B12510475
M. Wt: 173.91 g/mol
InChI Key: ACRUJBWBRKOAPR-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BF2O3. It is a derivative of phenylboronic acid, where two fluorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is present at the 3 position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of 2,4-difluoro-3-hydroxybenzene using a boron-containing reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluoro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

    Ketones and Quinones: From oxidation reactions.

    Substituted Phenylboronic Acids: From nucleophilic substitution.

Comparison with Similar Compounds

Uniqueness: (2,4-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

(2,4-difluoro-3-hydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUJBWBRKOAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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